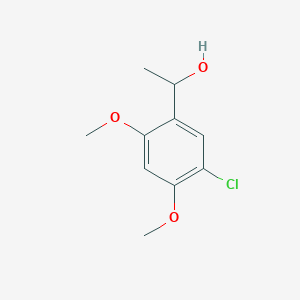
Alumane nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alumane nickel, also known as nickel aluminide, refers to intermetallic compounds formed between nickel and aluminum. The most common forms are Ni(_3)Al and NiAl. These compounds are known for their high strength, low density, and excellent resistance to oxidation and corrosion, making them suitable for high-temperature applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel aluminides can be synthesized through various methods, including ingot metallurgy, investment casting, and powder metallurgy. Ingot metallurgy involves melting and casting the alloy, while powder metallurgy involves compacting and sintering nickel and aluminum powders . Another method is the sol-gel process, where nickel and aluminum precursors are mixed, gelled, and then calcined at high temperatures .
Industrial Production Methods: Industrial production of nickel aluminides often involves pack cementation, where nickel-based objects are coated with aluminum powder and heated to high temperatures to form a protective aluminide layer . This method is commonly used for coating turbine blades and other high-temperature components.
Chemical Reactions Analysis
Types of Reactions: Nickel aluminides undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can react with oxygen to form a protective oxide layer, enhancing their corrosion resistance . They can also participate in exothermic reactions with aluminum, generating significant heat .
Common Reagents and Conditions: Common reagents for reactions involving nickel aluminides include oxygen, hydrogen, and various acids and bases. These reactions typically occur at high temperatures, often exceeding 1000°C .
Major Products Formed: The major products formed from reactions involving nickel aluminides include nickel oxide, aluminum oxide, and various nickel-aluminum alloys. These products are often used in high-temperature and corrosive environments .
Scientific Research Applications
Nickel aluminides have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions due to their high surface area and reactivity . In biology and medicine, nickel nanoparticles derived from nickel aluminides are used in drug delivery systems and as antimicrobial agents . In industry, they are used in the production of high-temperature coatings, superalloys, and hydrogen storage materials .
Mechanism of Action
The mechanism by which nickel aluminides exert their effects involves their ability to form stable, protective oxide layers that prevent further oxidation and corrosion . At the molecular level, nickel aluminides interact with various substrates through catalytic processes, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Nickel aluminides are often compared with other intermetallic compounds such as iron aluminides and cobalt aluminides. While all these compounds exhibit high-temperature stability and corrosion resistance, nickel aluminides are unique in their combination of low density and high strength . Similar compounds include Ni(_3)Al, NiAl, Al(_3)Ni, and Al(_3)Ni(_2) .
Conclusion
Alumane nickel, or nickel aluminide, is a versatile compound with significant applications in high-temperature environments, catalysis, and advanced materials. Its unique properties make it a valuable material for scientific research and industrial applications.
Properties
CAS No. |
12704-83-5 |
|---|---|
Molecular Formula |
AlH3Ni |
Molecular Weight |
88.699 g/mol |
IUPAC Name |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
InChI Key |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
Canonical SMILES |
[AlH3].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


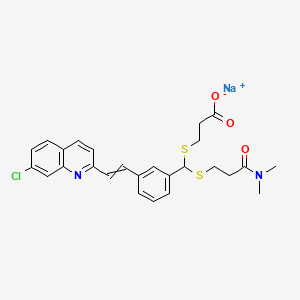
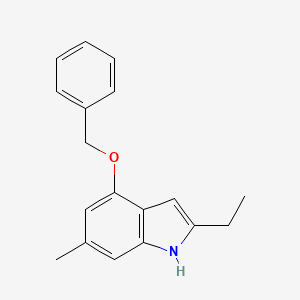
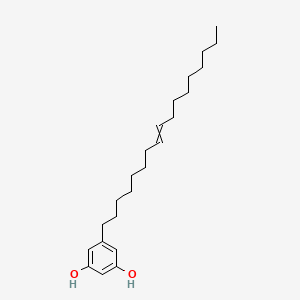
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
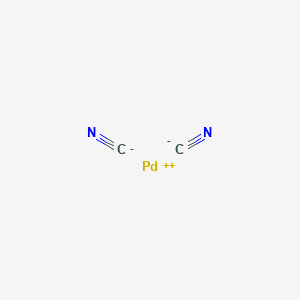
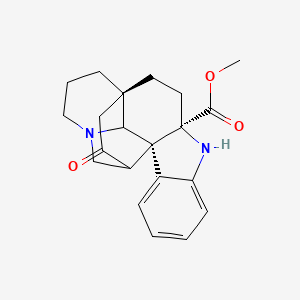


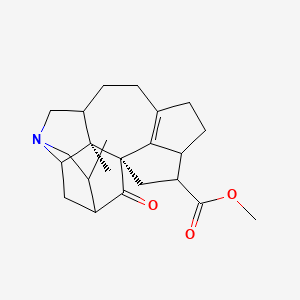
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
